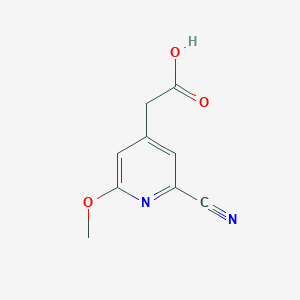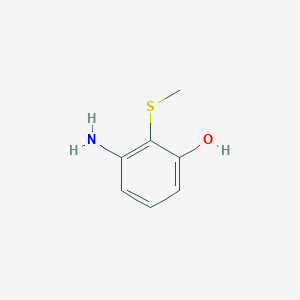
3-Amino-2-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(methylthio)phenol: is an organic compound with the molecular formula C7H9NOS It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and a methylthio group (-SCH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(methylthio)phenol typically involves the introduction of the amino and methylthio groups onto the phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-chlorophenol is reacted with methylthiolate and ammonia under controlled conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes using metal catalysts such as palladium or nickel can be employed to enhance the reaction rates and yields. Additionally, continuous flow reactors may be used to optimize the reaction conditions and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the amino group to an amine or the methylthio group to a thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenols with different functional groups.
Scientific Research Applications
Chemistry: 3-Amino-2-(methylthio)phenol is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may also exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives have potential applications in drug development. They can be explored for their therapeutic effects and used as lead compounds in the design of new drugs.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-2-methylphenol: Similar structure but lacks the methylthio group.
2-Amino-4-methylthiophenol: Similar structure but with different positions of the amino and methylthio groups.
4-Amino-2-(methylthio)phenol: Similar structure but with different positions of the amino and methylthio groups.
Uniqueness: 3-Amino-2-(methylthio)phenol is unique due to the specific positioning of the amino and methylthio groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-amino-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H9NOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3 |
InChI Key |
UXRACJBKOWMIMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
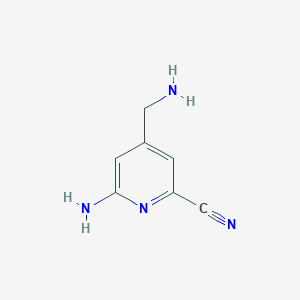


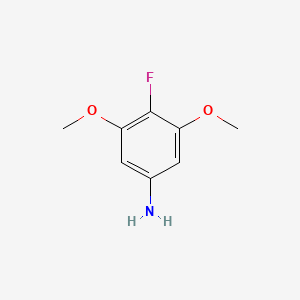


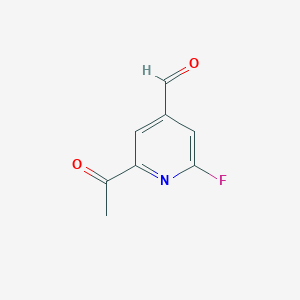


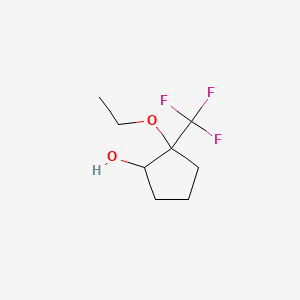
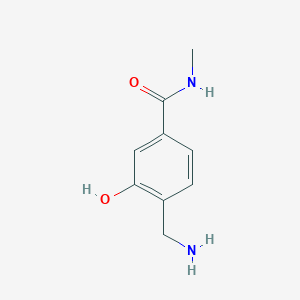
![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)
